molecular formula C20H40O B1232579 (11Z)-icos-11-en-1-ol CAS No. 62442-62-0

(11Z)-icos-11-en-1-ol

Cat. No.: B1232579
CAS No.: 62442-62-0
M. Wt: 296.5 g/mol
InChI Key: QYOZAXQSDUAPDS-UHFFFAOYSA-N
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Description

Icos-11-en-1-ol is a natural product found in Simmondsia chinensis with data available.

Mechanism of Action

Target of Action

Eicosenoyl alcohol, also known as (11Z)-icos-11-en-1-ol or 11Z-eicosen-1-ol, is a long-chain fatty alcoholIt’s known that long-chain fatty alcohols can be involved in various biological processes, including lipid metabolism and signal transduction .

Mode of Action

It’s plausible that it may interact with enzymes involved in fatty acid metabolism, such as desaturases and elongases . These enzymes are responsible for the biosynthesis of polyunsaturated fatty acids (PUFAs), which are crucial for various physiological functions.

Biochemical Pathways

Eicosenoyl alcohol may be involved in the beta-oxidation pathway, a metabolic process that breaks down fatty acids to produce energy . During beta-oxidation, the fatty acid molecule is progressively shortened by the removal of two-carbon units, resulting in the formation of acetyl-CoA, which can be further metabolized in the citric acid cycle to generate ATP .

Pharmacokinetics

It’s known that the pharmacokinetics of alcohols can be influenced by various factors, such as the rate and extent of absorption, and the metabolic capacity of the liver .

Result of Action

It’s plausible that it may influence lipid metabolism and cellular signaling, given its potential involvement in fatty acid metabolism .

Action Environment

The action, efficacy, and stability of Eicosenoyl alcohol can be influenced by various environmental factors. For instance, the presence of other substances, such as enzymes and cofactors, can affect its metabolic transformation. Moreover, factors such as pH and temperature can influence its stability and reactivity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (11Z)-icos-11-en-1-ol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1-bromoundecane", "sodium hydroxide", "1-octyne", "lithium aluminum hydride", "acetic acid", "sodium borohydride", "1-iodoundec-11-ene" ], "Reaction": [ "1. Conversion of 1-bromoundecane to 1-undecene: 1-bromoundecane is treated with sodium hydroxide to form 1-undecene.", "2. Synthesis of 11-octyn-1-ol: 1-octyne is reacted with lithium aluminum hydride to produce 11-octyn-1-ol.", "3. Conversion of 11-octyn-1-ol to 11-octyn-1-al: 11-octyn-1-ol is oxidized with acetic acid to form 11-octyn-1-al.", "4. Reduction of 11-octyn-1-al to 11-octyn-1-ol: 11-octyn-1-al is reduced with sodium borohydride to produce 11-octyn-1-ol.", "5. Conversion of 1-iodoundec-11-ene to (11Z)-icos-11-en-1-ol: 1-iodoundec-11-ene is reacted with 11-octyn-1-ol in the presence of a palladium catalyst to form (11Z)-icos-11-en-1-ol." ] }

CAS No.

62442-62-0

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

IUPAC Name

icos-11-en-1-ol

InChI

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h9-10,21H,2-8,11-20H2,1H3

InChI Key

QYOZAXQSDUAPDS-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCO

SMILES

CCCCCCCCC=CCCCCCCCCCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCO

melting_point

25 - 26 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of eicosenoyl alcohol in the synthesis of (2,3-¹³C₂) erucic acid?

A1: Eicosenoyl alcohol serves as a crucial intermediate in the synthesis of (2,3-¹³C₂) erucic acid. The process involves a repeated three-step reaction sequence that extends the carbon chain of the starting molecule, oleyl alcohol (C18:1). In this sequence, eicosenoyl alcohol is produced by the reduction of ethyl eicosenoate with lithium aluminum hydride (LAH). The eicosenoyl alcohol is then subjected to the same three-step sequence using ¹³C-labeled triethylphosphonoacetate, ultimately yielding (2,3-¹³C₂) erucic acid. []

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